2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide moiety. Key structural elements include:
- Substituents:
- 3-(2,4-Dimethylphenyl): A lipophilic aromatic group at position 3, which may enhance membrane permeability.
- N-[3-(Propan-2-yl)phenyl] acetamide: A branched alkyl-substituted aryl group, likely increasing steric bulk and lipophilicity compared to simpler acetamide derivatives.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-6-5-7-19(13-18)26-22(29)14-32-25-27-20-10-11-31-23(20)24(30)28(25)21-9-8-16(3)12-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMNMTHMZMJELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (thienopyrimidinone, pyrimidinone, or acetamide cores) and are compared based on substituents, physicochemical properties, and inferred bioactivity:
Key Observations
Electron-Withdrawing vs. Donating Groups: The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which may stabilize negative charges in binding pockets, whereas the 2,4-dimethylphenyl group in the target compound provides electron-donating effects, favoring π-π stacking.
Hydrogen-Bonding Capacity: The sulfanyl and acetamide groups in the target compound enable hydrogen bonding with biological targets (e.g., kinases or proteases), similar to the cyano and sulfonamide groups in 13a .
Thermal Stability :
- High melting points (~230–288°C) in analogues suggest crystalline stability, likely due to intermolecular hydrogen bonding and aromatic stacking. The target compound is expected to exhibit similar stability.
Bioactivity Inference: Thienopyrimidinone derivatives are associated with anticancer (, ferroptosis induction) and antimicrobial activities. Dichlorophenyl-containing compounds (e.g., 5.6 ) often exhibit enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes.
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